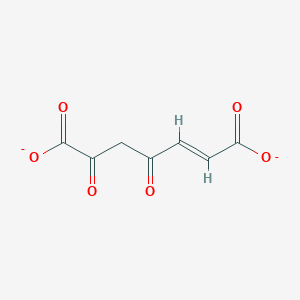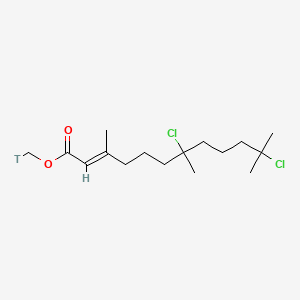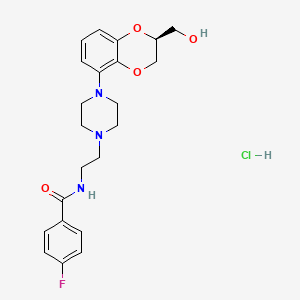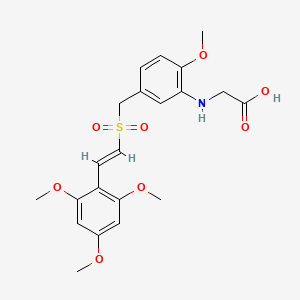![molecular formula C13H13NO4 B1238609 7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester](/img/structure/B1238609.png)
7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxyimino-1,7a-dihydrocyclopropa[b][1]benzopyran-1a-carboxylic acid ethyl ester is a 1-benzopyran.
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Research
7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester (CPCCOEt) has been extensively studied in neuropharmacology. For instance, it's used to explore the potential anxiolytic-like activity of PHCCC, an allosteric modulator of metabotropic glutamate4 receptors in rats, indicating that positive allosteric modulation of mGlu4 receptors might be a useful approach to treat anxiety (Stachowicz et al., 2004). Another study found that CPCCOEt enhances the climbing fibre response in Purkinje neurons, providing insights into non-mGlu1 mediated actions of CPCCOEt important for interpreting its effects (Fukunaga et al., 2007).
Cancer Research
CPCCOEt has also been used in cancer research. For example, it has been shown to inhibit the proliferation and alter the morphology of human melanoma cell lines, suggesting its potential as a therapeutic agent in melanoma treatment (Haas et al., 2007).
Neurological Injury and Recovery
This compound has demonstrated effectiveness in reducing traumatic neuronal injury and improving outcomes after brain trauma. Selective mGluR1 antagonists like CPCCOEt provided significant neuroprotection in rat cortical neuronal cultures subjected to mechanical injury and reduced lesion volumes in rats after traumatic brain injury, indicating its potential therapeutic value in brain injury treatment (Faden et al., 2001).
Mechanotransduction Research
CPCCOEt is also involved in mechanotransduction research, particularly in studies examining the role of metabotropic glutamate receptors in mechanotransduction processes of slowly adapting type I mechanoreceptors. It has been found that non-competitive mGlu1 receptor antagonists like CPCCOEt can produce a profound and long-lasting depression of mechanically evoked firing in these receptors (Cahusac & Mavulati, 2009).
Eigenschaften
Produktname |
7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester |
|---|---|
Molekularformel |
C13H13NO4 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11+ |
InChI-Schlüssel |
FXCTZFMSAHZQTR-SDNWHVSQSA-N |
Isomerische SMILES |
CCOC(=O)C12CC1/C(=N/O)/C3=CC=CC=C3O2 |
SMILES |
CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 |
Kanonische SMILES |
CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 |
Synonyme |
7-(hydroxyimino)cyclopropan(b)chromen-1a-carbxoylic acid ethyl ester CPCCOEt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



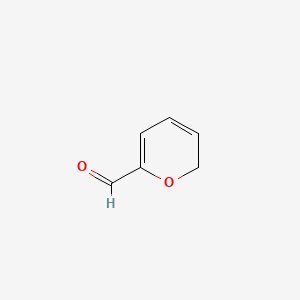
![(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1238532.png)
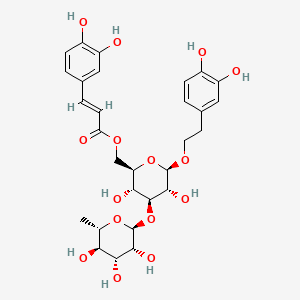
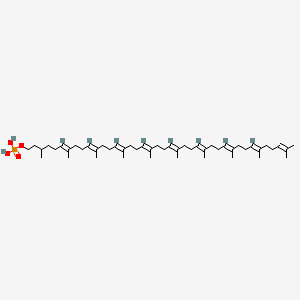
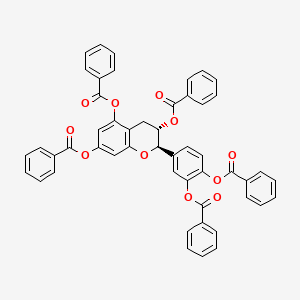
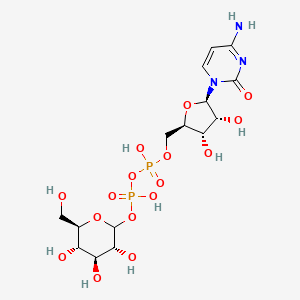
](/img/structure/B1238540.png)

